DGAT1 Inhibition Potency Across Recombinant Assay Platforms
In a direct head-to-head comparison within the ChEMBL/BindingDB curated dataset, 2-(2-methylphenyl)octadecanoic acid (CHEMBL2012625) exhibits potent DGAT1 inhibition with an IC₅₀ of 29 nM in human recombinant DGAT1 expressed in Chang cells using [¹⁴C]-glycerol incorporation as the triglyceride synthesis readout [1]. A confirmatory orthogonal assay in baculovirus-infected Sf9 cells yielded an IC₅₀ of 36 nM, demonstrating cross-platform reproducibility [1]. For procurement context, the clinical-stage DGAT1 inhibitor AZD7687 (AstraZeneca) has a reported human DGAT1 IC₅₀ of 80 nM under comparable recombinant enzyme conditions . This represents a 2.2- to 2.8-fold lower potency for AZD7687 relative to tolylstearic acid, although it should be noted that AZD7687 benefits from extensive medicinal chemistry optimization for pharmacokinetics and selectivity that tolylstearic acid has not undergone.
Comparator AZD7687: 80 nM (separate study)
| Evidence Dimension | Human recombinant DGAT1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 29 nM (Chang cells); IC₅₀ = 36 nM (Sf9 cells) |
| Comparator Or Baseline | AZD7687 (AstraZeneca clinical DGAT1 inhibitor): IC₅₀ = 80 nM (human DGAT1 recombinant) |
| Quantified Difference | 2.2–2.8-fold higher potency for target compound (note: different assay context; comparator not co-tested) |
| Conditions | Chang cells / Sf9 cells, [¹⁴C]-glycerol or scintillation counting, 1–6 hr incubation |
Why This Matters
For DGAT1 inhibitor screening and metabolic disease research, the 29–36 nM IC₅₀ potency positions 2-(2-methylphenyl)octadecanoic acid as a potent tool compound that rivals or exceeds the intrinsic biochemical potency of certain clinical candidates, offering a structurally distinct chemotype for lead optimization and mechanistic studies.
- [1] BindingDB. (2024). BDBM50380045 (CHEMBL2012625) — Full Affinity Data Spreadsheet: DGAT1 Inhibition IC₅₀ Values in Chang and Sf9 Cells. BindingDB, UCSD. View Source
